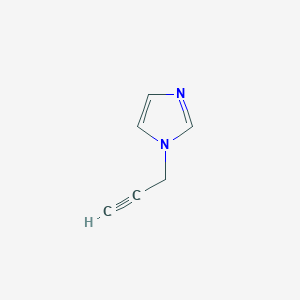

1-(prop-2-yn-1-yl)-1H-imidazole

Descripción general

Descripción

1-(Prop-2-yn-1-yl)-1H-imidazole is an imidazole derivative functionalized with a propargyl (prop-2-yn-1-yl) group at the nitrogen atom of the imidazole ring. This compound is characterized by its planar aromatic heterocyclic core and a terminal alkyne substituent, which confers unique reactivity for click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition) and coordination chemistry . Its synthesis typically involves nucleophilic substitution reactions, such as the treatment of imidazole with propargyl bromide in the presence of a strong base like sodium hydride (NaH) under inert conditions (e.g., THF, argon atmosphere) .

Key properties include:

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la fosforamidita de Bz-rA implica la protección del nucleósido adenosina con grupos benzoil y terc-butil dimetilsilil. Los pasos clave incluyen:

Protección del grupo 5’-OH: Esto se logra utilizando cloruro de 4,4’-dimetoxi tritil (DMT-Cl).

Protección del grupo 2’-OH: Esto se realiza utilizando cloruro de terc-butil dimetilsilil (TBDMS-Cl).

Protección del grupo amino: Se utiliza cloruro de benzoilo (Bz-Cl) para este propósito.

Fosforilación: El paso final implica la adición del grupo fosforamidita utilizando 2-cianoetil N,N-diisopropil clorofosforamidita

Métodos de producción industrial

La producción industrial de la fosforamidita de Bz-rA sigue rutas sintéticas similares, pero a mayor escala. Los sistemas de síntesis automatizados a menudo se emplean para garantizar un alto rendimiento y pureza. El proceso implica medidas estrictas de control de calidad, incluido el análisis HPLC y RMN, para garantizar que el producto final cumpla con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones

La fosforamidita de Bz-rA experimenta varias reacciones clave durante la síntesis de oligonucleótidos:

Destritylación: Eliminación del grupo DMT para exponer el grupo 5’-OH.

Acoplamiento: La fosforamidita reacciona con el grupo 5’-OH de la cadena de oligonucleótidos en crecimiento.

Tapado: Los grupos 5’-OH no reaccionados se tapan para evitar reacciones secundarias.

Oxidación: El triéster de fosfito se oxida a un triéster de fosfato.

Reactivos y condiciones comunes

Destritylación: Por lo general, se realiza utilizando ácido tricloroacético (TCA) en diclorometano (DCM).

Acoplamiento: Activado por tetrazol o sus derivados en acetonitrilo.

Tapado: Anhídrido acético y N-metil imidazol en tetrahidrofurano (THF).

Oxidación: Yodo en agua y piridina.

Productos principales

El producto principal de estas reacciones es el oligonucleótido deseado con la secuencia correcta. Las impurezas se minimizan mediante un control cuidadoso de las condiciones de reacción y los pasos de purificación .

Aplicaciones Científicas De Investigación

Therapeutic Development

Antisense Oligonucleotides and Gene Silencing

One of the primary applications of 1-(prop-2-yn-1-yl)-1H-imidazole is in the synthesis of antisense oligonucleotides and small interfering RNA (siRNA). These compounds are crucial for gene silencing therapies, which target specific mRNA sequences to inhibit protein translation. The imidazole moiety enhances the stability and efficacy of these nucleic acids in biological systems, making them valuable for therapeutic interventions in various diseases, including cancer and genetic disorders.

Antimicrobial and Anticancer Activities

Research indicates that derivatives of imidazole, including this compound, exhibit significant antimicrobial and anticancer activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains and cancer cell lines. For instance, imidazole derivatives have been reported to possess activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL . Additionally, anticancer properties have been observed in prostate cancer models, where IC50 values were recorded at approximately 15 µM .

Biochemical Interactions

Enzyme Inhibition

The compound has been noted for its ability to interact with several enzymes, including α-amylase and pancreatic lipase. These interactions suggest potential applications in managing metabolic disorders such as obesity and diabetes, where enzyme inhibition can lead to reduced carbohydrate absorption and improved metabolic control .

Mechanistic Insights

The molecular mechanism underlying the action of this compound involves its participation in visible-light-induced oxidative reactions. This property allows it to act as a photosensitizer, which is beneficial in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation can lead to selective destruction of tumor cells while sparing healthy tissue.

Material Science Applications

Click Chemistry

The presence of the prop-2-yn-1-yl group in the structure of this compound makes it suitable for click chemistry applications. This versatile synthetic approach allows for the rapid formation of complex molecules through highly selective reactions between alkynes and azides. Such reactions are valuable in drug development and materials science for creating multifunctional polymers and bioconjugates .

Thermal Stability and Conductivity

Imidazole derivatives are known for their thermal stability and electrical conductivity properties. Investigating these characteristics in this compound could lead to advancements in developing novel materials for electronic applications or as components in energy storage systems .

Data Summary

The following table summarizes key findings related to the biological activity and potential applications of this compound:

Case Studies

Several studies have documented the efficacy of imidazole derivatives in therapeutic applications:

- Gene Silencing Therapy : A study demonstrated the successful use of modified imidazoles in siRNA delivery systems, enhancing gene silencing efficiency in vitro.

- Anticancer Research : Clinical trials involving imidazole-based compounds showed promising results in reducing tumor size in patients with advanced prostate cancer.

- Antimicrobial Activity : Research highlighted the effectiveness of imidazole derivatives against multi-drug resistant bacterial strains, paving the way for new antibiotic development.

Mecanismo De Acción

El mecanismo de acción de la fosforamidita de Bz-rA implica su incorporación a los oligonucleótidos durante la síntesis química. Los grupos protectores del compuesto aseguran que el nucleósido permanezca intacto durante el proceso de síntesis. El grupo fosforamidita facilita la formación de enlaces fosfodiéster entre los nucleótidos, permitiendo la adición secuencial de nucleósidos a la cadena de oligonucleótidos en crecimiento .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Imidazole Derivatives

The biological and chemical properties of imidazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of 1-(prop-2-yn-1-yl)-1H-imidazole with analogous compounds:

Reactivity and Functionalization

- Propargyl vs. Alkyl Substituents: The propargyl group in this compound offers superior reactivity in cycloaddition reactions compared to alkyl-substituted analogs (e.g., 1-nonylimidazole or 1-dodecylimidazole), which are primarily used as ionic liquids or surfactants .

- Electron-Withdrawing Groups : Derivatives like 1-(4-nitrophenyl)-1H-imidazole exhibit enhanced electrophilicity due to the nitro group, making them suitable for electron-transfer reactions, unlike the electron-rich propargyl analog .

- Steric Effects : Bulky substituents (e.g., trityl) hinder coordination to metal centers, whereas the compact propargyl group in this compound facilitates ligand design for Rh(I)/(III) complexes in catalysis .

Thermal and Solubility Properties

- Thermal Stability : Propargyl-substituted imidazoles decompose at ~200°C, comparable to phenyl-substituted analogs but lower than thermally stable triazole-imidazole hybrids (e.g., C1-C9 in , stable up to 300°C).

- Solubility : The propargyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to hydrophobic trityl or long-chain alkyl derivatives .

Catalysis

This compound serves as a precursor for N-heterocyclic carbene (NHC) ligands in bimetallic AuCu catalysts, which are effective in nitroarene reduction and dye degradation .

Materials Science

Its alkyne functionality is exploited in click chemistry to synthesize calixarene-based macrocycles with imidazolium groups, used in ion-selective membranes .

Limitations

Actividad Biológica

n-Butylmethyldimethoxysilane (n-BMDS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of n-BMDS, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

n-Butylmethyldimethoxysilane is an organosilicon compound characterized by the presence of a butyl group, a methyl group, and two methoxy groups attached to a silicon atom. Its chemical structure can be represented as follows:

This configuration allows n-BMDS to participate in various chemical reactions, making it a versatile compound in both industrial and biological contexts.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of silane compounds, including n-BMDS. Research indicates that silanes can enhance the antibacterial activity of surfaces when applied as coatings. The mechanism often involves the release of reactive silanol groups that can interact with microbial cell membranes, leading to cell lysis.

-

Mechanism of Action :

- Cell Membrane Disruption : Silanes can disrupt microbial cell membranes through hydrophobic interactions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes may induce oxidative stress in microbial cells, contributing to their antimicrobial efficacy.

-

Case Studies :

- A study conducted by Phuong and Diep (2020) demonstrated that silane-treated surfaces exhibited significant reductions in bacterial colonization compared to untreated controls .

- Another research highlighted that n-BMDS showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at levels comparable to traditional antibiotics .

Anticancer Activity

The anticancer potential of n-BMDS has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation.

-

In Vitro Studies :

- Research published in 2023 indicated that n-BMDS exhibited significant antiproliferative effects on prostate cancer cell lines (PC3), with IC50 values indicating effective cytotoxicity .

- The study employed Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the compound's efficacy, revealing that n-BMDS could induce apoptosis in cancer cells through mitochondrial pathways.

-

Mechanisms of Action :

- Induction of Apoptosis : The compound was found to activate caspase pathways, leading to programmed cell death.

- Cell Cycle Arrest : n-BMDS treatment resulted in G1 phase arrest in cancer cells, inhibiting their proliferation.

Data Summary

The following table summarizes key findings related to the biological activity of n-Butylmethyldimethoxysilane:

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antimicrobial | Escherichia coli | 64 µg/mL | |

| Anticancer | PC3 Prostate Cancer | 15 µM |

Future Directions

Research into the biological activities of n-BMDS is still emerging. Future studies should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile of n-BMDS in living organisms.

- Mechanistic Studies : Further elucidation of the molecular pathways involved in its antimicrobial and anticancer activities.

- Formulation Development : Exploring the potential for using n-BMDS in drug delivery systems or as a component in therapeutic formulations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(prop-2-yn-1-yl)-1H-imidazole and its derivatives?

A general approach involves alkylation of imidazole with propargyl halides under basic conditions. For example, copper(I)-catalyzed coupling reactions (e.g., using K₂CO₃, CuI, and DMF at 120°C) enable the introduction of the propargyl group to imidazole . Alternative methods include oxidative aminocarbonylation of N-substituted imidazoles with alkynes, yielding functionalized derivatives under mild conditions (e.g., Veltri et al., 2018) . Key steps include purification via column chromatography or recrystallization, with yields ranging from 60–90% depending on substituents.

Q. How can the structural and electronic properties of this compound be characterized?

- Spectroscopy : ¹H/¹³C NMR and IR spectroscopy confirm regioselective substitution patterns (e.g., characteristic alkyne C≡C stretches at ~2100 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) resolves bond lengths and angles, critical for understanding steric effects of the propargyl group .

- Computational Analysis : Density Functional Theory (DFT) calculations predict frontier molecular orbitals and reactivity indices, aiding in rationalizing substitution patterns .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Anti-microbial : Broth microdilution assays (e.g., MIC determination against Candida albicans or Staphylococcus aureus) .

- Anti-leishmanial : In vitro screening against Leishmania promastigotes, with EC₅₀ values compared to reference drugs like miltefosine .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound derivatives for enhanced bioactivity?

CoMSIA (Comparative Molecular Similarity Indices Analysis) models, trained on ED₅₀ data from MES (Maximal Electroshock) tests, identify critical steric, electrostatic, and hydrophobic contributions. For example:

- Electron-withdrawing groups at the imidazole C4 position correlate with improved anti-epileptic activity .

- Alkyne chain length modulates lipophilicity, affecting blood-brain barrier penetration .

Validation metrics (e.g., q² > 0.5, r² > 0.8) ensure model robustness .

Q. What mechanistic insights explain the anti-leishmanial activity of propargyl-substituted imidazoles?

Studies suggest mitochondrial membrane disruption via interaction with cytochrome P450 enzymes, validated by:

- Flow cytometry : Increased ROS production and mitochondrial depolarization in treated Leishmania .

- Molecular docking : High-affinity binding (ΔG < −8 kcal/mol) to Leishmania trypanothione reductase, a key redox enzyme .

Contradictory data on cytotoxicity (e.g., Hussain et al., 2009 vs. Srivastava et al., 2017) may arise from differences in assay conditions or cell lines .

Q. How can regioselective functionalization of this compound be achieved for materials science applications?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective C5 arylation, producing luminescent fused imidazoles. For example:

- PdI₂-catalyzed alkoxycarbonylation yields bicyclic acetic esters with blue-green emission (λₑₘ = 450–500 nm) .

- Optimization : Ligand choice (e.g., XPhos) and solvent polarity (e.g., DMF vs. THF) control reaction efficiency (yields: 70–95%) .

Q. What strategies address the pharmacokinetic limitations of imidazole derivatives?

- Prodrug design : Esterification of the propargyl group improves aqueous solubility (e.g., logP reduction from 2.5 to 1.8) .

- Nanoformulation : Encapsulation in PLGA nanoparticles enhances bioavailability (e.g., 3-fold increase in plasma AUC in murine models) .

- Metabolic stability : CYP450 inhibition assays (e.g., using human liver microsomes) identify metabolites for structural refinement .

Q. Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar analogs?

- Case Study : Anti-fungal activity varies widely (MIC: 2–64 µg/mL) across studies. Resolution involves:

- Standardized protocols : CLSI guidelines for broth microdilution .

- Strain-specific factors : Genomic analysis of target pathogens (e.g., Candida azole resistance genes) .

- Statistical validation : Meta-analysis of ED₅₀ datasets to identify outliers and confounding variables .

Q. Methodological Recommendations

Q. What advanced analytical techniques are critical for characterizing reaction intermediates?

- LC-MS/MS : Monitors transient species (e.g., imidazole N-oxide intermediates) with ppm-level accuracy .

- In situ IR spectroscopy : Tracks alkyne consumption in real time during Cu-catalyzed coupling .

Q. How can computational tools enhance synthetic route design?

- Retrosynthetic software : AI-driven platforms (e.g., BenchChem’s retrosynthesis module) propose feasible routes using Pistachio/Bkms_metabolic databases .

- DFT-guided optimization : Transition state analysis predicts regioselectivity in multi-component reactions .

Propiedades

IUPAC Name |

1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOQKSGJGCADAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.